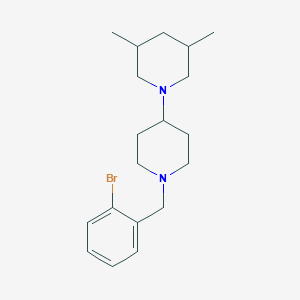![molecular formula C23H21ClN4O2S2 B12492048 3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12492048.png)
3-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cloro-N-({4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)benzamida es un complejo compuesto orgánico que presenta un núcleo de benzamida con diversos grupos funcionales unidos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-cloro-N-({4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)benzamida normalmente involucra varios pasos, comenzando desde materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del derivado de piperazina: Esto implica la reacción de piperazina con cloruro de tiofeno-2-carbonilo en condiciones básicas para producir el intermedio de tiofeno-2-ilcarbonil piperazina.
Acoplamiento con iso-tiocianato de 4-aminofenil: Luego, el intermedio se hace reaccionar con iso-tiocianato de 4-aminofenil para formar el derivado de tiourea correspondiente.
Acoplamiento final con cloruro de 3-clorobenzoilo: Luego, el derivado de tiourea se acopla con cloruro de 3-clorobenzoilo en condiciones básicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
3-cloro-N-({4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina.
Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o gas hidrógeno con un catalizador de paladio.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno produciría sulfoxidos o sulfonas, mientras que la reducción de un grupo nitro produciría una amina.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios de inhibición enzimática o interacciones proteína-ligando.
Medicina: Tiene potencial como compuesto principal para el desarrollo de nuevos fármacos, particularmente en las áreas de investigación antiinflamatoria y anticancerígena.
Industria: Se podría utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-cloro-N-({4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)benzamida no se comprende completamente, pero se cree que involucra interacciones con objetivos moleculares específicos como enzimas o receptores. Estas interacciones pueden provocar cambios en las vías de señalización celular, lo que finalmente resulta en los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-{3-cloro-4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}-4-nitrobenzamida
- N-{3-cloro-4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}-4-metilbenzamida
Singularidad
3-cloro-N-({4-[4-(tiofen-2-ilcarbonil)piperazin-1-il]fenil}carbamotioil)benzamida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C23H21ClN4O2S2 |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
3-chloro-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21ClN4O2S2/c24-17-4-1-3-16(15-17)21(29)26-23(31)25-18-6-8-19(9-7-18)27-10-12-28(13-11-27)22(30)20-5-2-14-32-20/h1-9,14-15H,10-13H2,(H2,25,26,29,31) |
Clave InChI |
RBHVHKLVQOXEJO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12491970.png)
![3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B12491979.png)
![1,5-dimethyl-3-phenylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one](/img/structure/B12491985.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-4-methylbenzamide](/img/structure/B12491988.png)


![N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12492011.png)

![N-[4-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12492021.png)
![3-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492029.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}pentanamide](/img/structure/B12492038.png)
![N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B12492043.png)
![N-ethyl-2-{(2E)-4-hydroxy-2-[(4-methylphenyl)imino]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B12492056.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12492073.png)
